Cas no 2248399-75-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate structure
2248399-75-7 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate
CAS番号:2248399-75-7
MF:C19H15N3O4
メガワット:349.340104341507
CID:6010747
PubChem ID:165727411

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate 化学的及び物理的性質

名前と識別子

    • EN300-6519619
    • 2248399-75-7
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate
    • インチ: 1S/C19H15N3O4/c1-12(11-21-16-9-5-2-6-13(16)10-20-21)19(25)26-22-17(23)14-7-3-4-8-15(14)18(22)24/h2-10,12H,11H2,1H3
    • InChIKey: CRUWSYDMJPNVIA-UHFFFAOYSA-N
    • ほほえんだ: O(C(C(C)CN1C2C=CC=CC=2C=N1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 349.10625597g/mol
  • どういたいしつりょう: 349.10625597g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 571
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 81.5Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6519619-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate
2248399-75-7 95.0%
5.0g
$2816.0 2025-03-14
Enamine
EN300-6519619-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate
2248399-75-7 95.0%
0.05g
$816.0 2025-03-14
Enamine
EN300-6519619-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate
2248399-75-7 95.0%
0.1g
$855.0 2025-03-14
Enamine
EN300-6519619-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate
2248399-75-7 95.0%
0.5g
$933.0 2025-03-14
Enamine
EN300-6519619-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate
2248399-75-7 95.0%
2.5g
$1903.0 2025-03-14
Enamine
EN300-6519619-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate
2248399-75-7 95.0%
10.0g
$4176.0 2025-03-14
Enamine
EN300-6519619-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate
2248399-75-7 95.0%
1.0g
$971.0 2025-03-14
Enamine
EN300-6519619-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate
2248399-75-7 95.0%
0.25g
$893.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoateに関する追加情報

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate (CAS No. 2248399-75-7): A Comprehensive Overview

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate, identified by the CAS registry number 2248399-75-7, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of isoindole derivatives, which have garnered considerable attention in recent years due to their unique structural features and versatile reactivity. The molecule's structure comprises a dioxoisoindole moiety and a methylpropanoate group substituted with an indazole ring, making it a valuable compound for exploring novel chemical reactions and drug design.

Recent studies have highlighted the importance of isoindole derivatives in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules. The dioxoisoindole group in this compound is known to exhibit strong binding affinity towards certain protein targets, making it a promising candidate for drug discovery efforts. Additionally, the presence of the indazole ring introduces additional functional groups that can enhance the molecule's pharmacokinetic properties, such as solubility and bioavailability.

One of the most intriguing aspects of CAS No. 2248399-75-7 is its synthetic versatility. Researchers have employed various methodologies to synthesize this compound, including multi-component reactions and catalytic asymmetric synthesis. These methods not only demonstrate the molecule's synthetic accessibility but also pave the way for its large-scale production in pharmaceutical settings. Furthermore, the compound's stability under different reaction conditions has been extensively studied, providing valuable insights into its potential applications in organic synthesis.

In terms of biological activity, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-indazol-1-yl)-2-methylpropanoate has shown remarkable promise as a lead compound in anticancer drug development. Preclinical studies have revealed its ability to inhibit key enzymes involved in tumor progression and metastasis. The molecule's selectivity towards specific cancer cell lines suggests that it could be developed into a targeted therapy with minimal side effects on healthy cells.

Another area where this compound has demonstrated significant potential is in materials science. The unique electronic properties of the dioxoisoindole and indazole moieties make them ideal candidates for use in organic electronics. Researchers have explored their applications in light-emitting diodes (LEDs) and photovoltaic devices, where they exhibit excellent charge transport properties. These findings underscore the compound's versatility across multiple disciplines.

From a structural perspective, the methylpropanoate group plays a crucial role in modulating the physical properties of the molecule. This group enhances the lipophilicity of the compound, which is essential for its absorption across biological membranes. Additionally, the methyl substitution provides steric hindrance that can influence the molecule's conformational flexibility, further enhancing its bioactivity.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on CAS No. 2248399

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